molecular formula C12H13BrO2 B13627551 1-(2-Bromophenyl)hexane-1,3-dione

1-(2-Bromophenyl)hexane-1,3-dione

Cat. No.: B13627551
M. Wt: 269.13 g/mol
InChI Key: HTUYJIXTLRCZJY-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)hexane-1,3-dione is an organic compound with the molecular formula C12H13BrO2 It is a derivative of hexane-1,3-dione, where one of the hydrogen atoms on the phenyl ring is substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromophenyl)hexane-1,3-dione can be synthesized through several methods. One common approach involves the bromination of phenylhexane-1,3-dione. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)hexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent hexane-1,3-dione.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (OH), amino (NH2), or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of hexane-1,3-dione.

    Substitution: Formation of various substituted hexane-1,3-dione derivatives.

Scientific Research Applications

1-(2-Bromophenyl)hexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)hexane-1,3-dione involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. Additionally, the diketone moiety can undergo various chemical transformations, contributing to its reactivity and potential biological activity.

Comparison with Similar Compounds

1-(2-Bromophenyl)hexane-1,3-dione can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)hexane-1,3-dione: Similar structure but with a chlorine atom instead of bromine.

    1-(2-Fluorophenyl)hexane-1,3-dione: Contains a fluorine atom on the phenyl ring.

    1-(2-Iodophenyl)hexane-1,3-dione: Features an iodine atom in place of bromine.

Uniqueness

The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its halogenated analogs

Properties

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

1-(2-bromophenyl)hexane-1,3-dione

InChI

InChI=1S/C12H13BrO2/c1-2-5-9(14)8-12(15)10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8H2,1H3

InChI Key

HTUYJIXTLRCZJY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC(=O)C1=CC=CC=C1Br

Origin of Product

United States

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